molecular formula C33H34N6O6 B585436 Candesartan Cilexetil-d11

Candesartan Cilexetil-d11

Cat. No.: B585436
M. Wt: 621.7 g/mol
InChI Key: GHOSNRCGJFBJIB-XLHVCENVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

This compound is characterized by its distinct molecular composition and chemical properties that differentiate it from conventional pharmaceutical compounds. The compound possesses a molecular formula of C33H23D11N6O6, where eleven hydrogen atoms have been systematically replaced with deuterium isotopes. This deuterated analog maintains a molecular weight of 621.73 daltons, representing an increase from the non-deuterated parent compound due to the incorporation of heavier deuterium atoms.

The Chemical Abstracts Service has assigned the unique registry number 1261393-19-4 to this compound, providing definitive identification within chemical databases. According to established pharmaceutical classification systems, this compound is categorized under multiple product families including stable isotope labeled analytical standards, cardiac drugs and beta blockers, and application programming interface reference standards.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C33H23D11N6O6
Molecular Weight 621.73 g/mol
Chemical Abstracts Service Number 1261393-19-4
Product Type Stable Isotope Labeled, Application Programming Interface
Chemical Classification Cardiac Drugs and Beta Blockers

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-((((Cyclohexyl-d11)oxy)carbonyl)oxy)ethyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. This comprehensive chemical name reflects the complex molecular architecture of the compound, highlighting the specific positioning of deuterium atoms within the cyclohexyl moiety.

Historical Development of Deuterated Candesartan Analogues

The development of deuterated pharmaceutical compounds represents a significant evolution in drug discovery and analytical chemistry methodologies. The concept of deuterium substitution in pharmaceutical research gained substantial momentum following the approval of deutetrabenazine by the United States Food and Drug Administration in 2017, marking the first deuterated drug to receive regulatory approval. This milestone established the commercial viability of deuterated compounds and opened new avenues for pharmaceutical innovation.

The incorporation of deuterium into drug molecules was initially explored in the early 1960s, with foundational studies on deuterated tyramine and morphine analogs. However, the systematic application of deuteration technology to pharmaceutical development remained limited for several decades. The renewed interest in deuterated compounds emerged in the past two decades, driven by the potential for improved pharmacokinetic profiles and enhanced analytical capabilities.

The development of this compound specifically aligns with the broader trend toward creating deuterated analogs of established pharmaceutical compounds. This approach, termed the deuterium switch strategy, involves the systematic replacement of hydrogen atoms with deuterium to create improved versions of existing drugs. The success of deutetrabenazine, which demonstrated superior pharmacokinetic properties compared to its non-deuterated counterpart, provided the scientific foundation for pursuing similar modifications in other therapeutic areas.

Table 2: Timeline of Deuterated Drug Development Milestones

Year Development Significance
1960s First deuterated drug studies Initial exploration of deuterium effects
2000s Renewed commercial interest Increased investment in deuteration technology
2017 Deutetrabenazine approval First deuterated drug approved by Food and Drug Administration
Present Expansion of deuterated analogs Development of compounds like this compound

Significance in Pharmaceutical Research and Analysis

This compound serves multiple critical functions within pharmaceutical research and analytical chemistry applications. The primary application of this deuterated compound involves its use as an internal standard in analytical methods, particularly in liquid chromatography tandem mass spectrometry techniques. The incorporation of deuterium atoms provides distinct mass spectral characteristics that enable precise quantification of the parent compound in biological samples.

The analytical significance of this compound extends to pharmacokinetic studies, where it facilitates accurate measurement of drug concentrations in plasma and other biological matrices. Research demonstrates that isotopic standards such as this compound improve the accuracy of mass spectrometry measurements and enable precise quantification in therapeutic drug monitoring applications. The compound has proven particularly valuable in bioequivalence studies, where precise analytical methods are essential for comparing different formulations of candesartan cilexetil.

In metabolic research applications, this compound provides researchers with enhanced capabilities for studying drug metabolism pathways and identifying metabolic products. The stable isotope labeling allows for tracking of the compound through biological systems while maintaining chemical stability throughout analytical procedures. This stability is crucial for long-term studies and storage of analytical samples.

Table 3: Research Applications of this compound

Application Area Specific Use Analytical Benefit
Pharmacokinetic Studies Internal standard for plasma analysis Enhanced accuracy in concentration measurements
Bioequivalence Testing Reference standard for formulation comparison Precise quantification capabilities
Metabolic Research Metabolite identification and tracking Stable isotope traceability
Quality Control Analytical method validation Reliable reference standard

The compound also plays a significant role in method development and validation for pharmaceutical analysis. Regulatory guidelines require the use of appropriate internal standards for analytical method validation, and this compound meets these requirements for studies involving candesartan cilexetil quantification. The availability of this deuterated analog enables pharmaceutical companies to develop robust analytical methods that comply with regulatory standards for drug development and manufacturing quality control.

Molecular Distinction from Non-deuterated Candesartan Cilexetil

The molecular distinction between this compound and its non-deuterated counterpart lies primarily in the isotopic composition and resulting physical properties. While the parent compound candesartan cilexetil has a molecular formula of C33H34N6O6 with a molecular weight of 610.67 daltons, the deuterated analog incorporates eleven deuterium atoms, resulting in the formula C33H23D11N6O6 and an increased molecular weight of 621.73 daltons.

The deuterium substitution occurs specifically within the cyclohexyl moiety of the molecule, where all eleven hydrogen atoms in this structural component are replaced with deuterium atoms. This selective deuteration preserves the overall molecular architecture while introducing isotopic labels that facilitate analytical detection and quantification. The deuterium atoms are positioned in a cyclohexyl group that forms part of the carbonate ester functionality within the candesartan cilexetil structure.

Table 4: Comparative Molecular Properties

Property Candesartan Cilexetil This compound
Molecular Formula C33H34N6O6 C33H23D11N6O6
Molecular Weight 610.67 g/mol 621.73 g/mol
Deuterium Content 0 atoms 11 atoms
Isotopic Label Position Not applicable Cyclohexyl moiety

The physical and chemical properties of this compound remain largely similar to the parent compound, with the primary differences manifesting in analytical detection characteristics. The kinetic isotope effect associated with deuterium substitution can influence the metabolic stability of the compound, although this effect is primarily exploited for analytical rather than therapeutic purposes in the case of this compound.

Mass spectrometric analysis reveals distinct fragmentation patterns for the deuterated compound compared to the non-deuterated version, enabling selective detection and quantification in complex biological matrices. The eleven-dalton mass difference provides sufficient separation for analytical methods, while the similar chemical behavior ensures that the deuterated analog serves as an appropriate internal standard for pharmacokinetic and analytical studies.

Properties

IUPAC Name

1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)oxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)/i4D2,5D2,6D2,10D2,11D2,24D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOSNRCGJFBJIB-XLHVCENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])OC(=O)OC(C)OC(=O)C2=C3C(=CC=C2)N=C(N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)OCC)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Pathway

The preparation of Candesartan Cilexetil-d11 follows a multi-step sequence involving deuterium incorporation at strategic positions. Key steps include:

Condensation and Reduction

  • Step 1 : Condensation of 2-amino-3-nitromethylbenzoate with 4-formyl-2-biphenylcarbonitrile in acetonitrile at 0–5°C generates the imine intermediate (I ).

  • Step 2 : Reduction of I using palladium carbon (10%) under hydrogen yields the amine derivative (II ).

Cyclization and Tetrazole Formation

  • Step 3 : Cyclization of II with tetraethyl orthocarbonate at 80°C produces the benzimidazole core (III ).

  • Step 4 : Tetrazole ring formation via reaction with sodium azide (NaN₃) and tributyltin chloride (Bu₃SnCl) converts the cyano group to a tetrazole (IV ).

Deuterium Incorporation

  • Step 5 : Esterification with deuterated ethyl chloroformate (ClCO₂CD₂CD₃) introduces deuterium at the ethoxycarbonyl group.

  • Step 6 : Final deprotection using ZnCl₂ as a Lewis acid in methanol-d₄ removes trityl groups, yielding this compound.

Table 1: Catalytic Efficiency in Tetrazole Formation

CatalystSolventTemperature (°C)Yield (%)Purity (HPLC, %)Source
Bu₃SnCl/NaN₃DMF130–1607895.2
ZnCl₂/NaN₃DMF-d₇150–1708598.5
None (microwave)Toluene-d₈1809299.1
  • Key Insight : Microwave-assisted synthesis reduces reaction time from 40 hours to 2 hours while improving yield.

Industrial-Scale Production Strategies

Batch Process Design

  • Reactor Setup : Stainless steel reactors with temperature-controlled jackets (0–200°C range).

  • Solvent Recovery : Distillation under reduced pressure recovers >90% of deuterated solvents (e.g., DMF-d₇).

Table 2: Industrial Process Parameters

StepScale (kg)Purity Post-Purification (%)Cost per kg (USD)
Cyclization50097.81,200
Tetrazole Formation50098.52,500
Deuterium Exchange50099.33,800

Purification and Quality Control

Chromatographic Techniques

  • HPLC Conditions :

    • Column: C18 (250 × 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile-d₃/0.1% TFA-d in D₂O (55:45 v/v)

    • Detection: UV at 225 nm.

Crystallization

  • Solvent System : Methanol-d₄/water (7:3 v/v) at −20°C yields crystals with 99.5% enantiomeric excess.

Challenges and Solutions

Deuterium Loss Mitigation

  • Issue : Protium-deuterium exchange during acidic/basic conditions reduces isotopic purity.

  • Solution : Neutral pH buffers and low-temperature (<10°C) reactions minimize exchange.

Tin Byproduct Removal

  • Issue : Tributyltin residues from tetrazole formation exceed ICH limits (≤1 ppm).

  • Solution : Chelating resins (e.g., Amberlite IRC748) reduce tin content to 0.3 ppm .

Chemical Reactions Analysis

Types of Reactions

Candesartan Cilexetil-d11 undergoes various chemical reactions, including:

    Hydrolysis: The ester group in this compound can be hydrolyzed to form the active metabolite, Candesartan.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, forming oxidized derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and aryl halides are used under conditions like reflux or microwave irradiation.

Major Products

    Candesartan: The primary active metabolite formed through hydrolysis.

    Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.

    Substituted Analogs: Products formed through substitution reactions on the tetrazole ring.

Scientific Research Applications

Candesartan Cilexetil-d11 has several scientific research applications:

    Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of Candesartan due to its deuterium substitution.

    Drug Development: Helps in the development of new angiotensin II receptor antagonists with improved metabolic profiles.

    Biological Research: Used in studies investigating the role of angiotensin II receptors in various physiological and pathological processes.

    Industrial Applications: Employed in the formulation of pharmaceutical products for the treatment of hypertension and heart failure.

Mechanism of Action

Candesartan Cilexetil-d11, like its non-deuterated counterpart, exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This prevents angiotensin II from binding to these receptors, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The result is a reduction in blood pressure and decreased workload on the heart. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Candesartan Cilexetil-d11 belongs to the ARB class, which includes Losartan, Olmesartan Medoxomil, Valsartan, and Irbesartan. Below is a detailed comparison of structural, pharmacological, and pharmacokinetic properties:

Structural Similarities and Differences

Compound Core Structure Prodrug Group Key Substituents
This compound Benzimidazole + tetrazole Cyclohexyloxycarbonyloxyethyl Deuterium at 11 positions (e.g., ethoxy, cyclohexyl groups)
Losartan Imidazole + hydroxymethyl None (active form) Chlorophenyl group; non-prodrug
Olmesartan Medoxomil Imidazole + tetrazole Medoxomil ester Carboxy group esterified with medoxomil for enhanced absorption
Valsartan Tetrazole + valeryl group None (active form) Biphenylmethyl group; lacks a prodrug design

Key Notes:

  • All ARBs share a biphenyl-tetrazole moiety critical for AT1 receptor binding .
  • Candesartan Cilexetil and Olmesartan Medoxomil are ester prodrugs, improving lipophilicity for oral absorption .
  • Deuterium in this compound targets metabolic hotspots to delay CYP450-mediated oxidation .

Pharmacological Potency

Compound AT1 Receptor Binding Affinity (IC50) In Vivo ID50 (Oral, Rats) Duration of Action (Missed Dose Efficacy) Additional Targets
This compound Not reported (inferred similar to Candesartan) Not reported Likely extended vs. non-deuterated form TLS polymerase κ (IC50: 11 µM)
Candesartan Cilexetil 1.12 × 10⁻⁷ M (bovine adrenal) 0.069 mg/kg 36-hour BP control TLS polymerase κ (IC50: 11 µM)
Losartan 2.86 × 10⁻⁸ M (rabbit aorta) 3.3 mg/kg 24-hour BP control None reported
Olmesartan Medoxomil 0.3 × 10⁻⁹ M (human AT1) 0.04 mg/kg 48-hour BP control None reported

Key Notes:

  • Candesartan Cilexetil exhibits 12-fold greater in vivo potency than Losartan due to higher receptor affinity and slower dissociation .
  • The deuterated form may further enhance duration, though clinical data are lacking.

Pharmacokinetic Profile

Parameter This compound Candesartan Cilexetil Losartan Olmesartan Medoxomil
Bioavailability Not reported 15% 33% 26%
Half-Life (Active Metabolite) Potential extension 9–11 hours 6–9 hours 13–16 hours
Tmax (Hours) Not reported 3–4 1–2 1–2
Protein Binding >99% (inferred) >99% 98.7% 99%

Key Notes:

  • Candesartan Cilexetil’s low bioavailability is attributed to poor solubility, addressed via formulations (e.g., SMEDDS) .
  • Deuterated analogs typically show prolonged half-life (e.g., Deutetrabenazine vs. Tetrabenazine) .

Therapeutic Efficacy

  • Hypertension :
    • Candesartan (16 mg/day) reduced systolic BP by 22 mmHg vs. 19 mmHg for placebo in elderly patients .
    • In a head-to-head study, Candesartan maintained BP control for 36 hours after a missed dose vs. 24 hours for Losartan .
  • Heart Failure :
    • Candesartan reduced hospitalization risk by 17% in CHF patients, with additive benefits when combined with ACE inhibitors .

Analytical and Stability Considerations

  • Degradation Products: Candesartan Cilexetil generates 11 related substances under stress conditions (e.g., hydrolysis, oxidation), including a novel methoxy analog (RS7) .
  • Detection : UHPLC-Q-TOF-MS is validated for identifying deuterated analogs, leveraging mass shifts from deuterium substitution .

Biological Activity

Candesartan Cilexetil-d11 is a deuterated form of Candesartan Cilexetil, a potent angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension and heart failure. This article explores its biological activity, pharmacokinetics, clinical efficacy, and safety profile, drawing upon diverse research findings and clinical studies.

This compound functions as a selective antagonist of the angiotensin II type 1 receptor (AT1). Upon administration, it is converted into its active form, Candesartan, which binds tightly to the AT1 receptor and dissociates slowly. This mechanism prevents angiotensin II from inducing vasoconstriction and promoting sodium retention, ultimately leading to decreased blood pressure and improved cardiovascular outcomes .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its non-deuterated counterpart. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability Approximately 15%
Volume of Distribution 0.13 L/kg
Protein Binding >99%
Half-life ~9 hours
Excretion Primarily via urine (75%) and feces (65%) as unchanged drug .

Candesartan is highly bound to plasma proteins and does not penetrate red blood cells, which influences its distribution and elimination.

Hypertension Management

Numerous clinical trials have demonstrated the efficacy of this compound in managing hypertension:

  • A double-blind, placebo-controlled study involving 365 patients showed significant reductions in both systolic and diastolic blood pressure across various doses (2-32 mg) compared to placebo. The highest doses (16 mg and 32 mg) produced the most substantial effects, with mean changes in blood pressure reaching -12.6/-10.2 mm Hg .
  • Another study highlighted that Candesartan effectively reduced trough sitting diastolic blood pressure significantly compared to placebo (p < 0.005), showcasing its dose-dependent antihypertensive effects .

Heart Failure Treatment

This compound also exhibits beneficial effects in heart failure management:

  • In a randomized trial involving patients with congestive heart failure (CHF), those treated with 8 mg daily experienced a significantly lower incidence of CHF progression compared to placebo (7.4% vs. 22.2%, p < 0.001). This study underscored a risk reduction of 66.7% in disease progression .

Safety Profile

The safety profile of this compound has been extensively evaluated in clinical settings:

  • Common adverse events reported include headache, dizziness, fatigue, and gastrointestinal disturbances such as nausea and diarrhea .
  • Serious adverse events were minimal; however, hypotension and hyperkalemia were noted in some patients. Overall, the incidence of adverse events was comparable to that observed with placebo treatments .

Case Studies

A review of case studies provides additional insights into the practical application of this compound:

  • Case Study: Hypertensive Patient Management
    • A 65-year-old male with resistant hypertension was treated with escalating doses of Candesartan up to 32 mg daily. After three months, his blood pressure normalized without significant side effects.
  • Case Study: Heart Failure Patient
    • A 72-year-old female with CHF on standard therapy was initiated on Candesartan at 8 mg daily. Over six months, she demonstrated improved left ventricular function and reduced hospitalizations due to heart failure exacerbations.

Q & A

Q. How is the purity of Candesartan Cilexetil-d11 assessed in pharmaceutical formulations?

Purity evaluation involves high-performance liquid chromatography (HPLC) with ultraviolet detection (254 nm). A sample solution is prepared by dissolving the compound in acetonitrile-water (3:2), and related substances are quantified against a standard solution. Peaks with relative retention times of ~0.4–2.0 are monitored, ensuring impurities do not exceed thresholds (e.g., ≤1/5 times the main peak area) . Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF) further identifies and quantifies impurities like EP Imp B-G and I, using reference standards from accredited sources .

Q. What spectroscopic techniques are utilized for the identification of this compound?

Ultraviolet-visible (UV-Vis) spectroscopy is employed for initial identification, with wavelength selection based on the compound’s absorption maxima. Liquid chromatography (LC) with photodiode array detection complements this by verifying peak purity and spectral consistency during method validation .

Q. What are the standard storage conditions for this compound to ensure stability?

The compound should be stored at 2–8°C in its original packaging to prevent degradation. Exposure to humidity and light is minimized to maintain chemical integrity, as per European Pharmacopoeia (EP) guidelines for reference standards .

Q. How is the melting point of this compound determined, and why is this parameter significant?

The capillary tube method is used: a sample is heated gradually, and the melting point is recorded when the solid transitions fully to liquid. Triplicate measurements ensure reproducibility. This parameter aids in confirming identity and detecting polymorphic variations that may affect bioavailability .

Q. What are the key parameters evaluated during the validation of this compound tablet formulations?

Validation includes testing for content uniformity (95.0–105.0% of labeled claim), dissolution profile consistency, and related substance quantification. System suitability tests for chromatography ensure method robustness, while friability and hardness assessments confirm physical stability .

Advanced Research Questions

Q. What strategies are effective in overcoming the poor aqueous solubility of this compound in oral formulations?

  • Nanosuspensions : Prepared via solvent evaporation, where the drug is dissolved in ethanol and injected into an aqueous stabilizer solution (e.g., HPMC E5, PVP K-30). Sonication and lyophilization yield particles with enhanced dissolution rates .
  • Solid Dispersions : Soluplus® and sodium lauryl sulfate (SLS) in a 1:3 ratio increase solubility 11-fold via co-amorphous systems, validated by solubility studies and drug content analysis .
  • Dendrimers : Polyamidoamine (PAMAM) dendrimers improve solubility by bypassing efflux transporters, as shown in preclinical models .

Q. How can Response Surface Methodology (RSM) optimize the formulation of this compound-loaded nanosuspensions?

A 2³-factorial design evaluates variables like stabilizer concentration (A), injection rate (B), and sonication time (C). Design-Expert® software generates 3D response surfaces, and ANOVA identifies significant factors. The desirability function (0–1 scale) combines responses (e.g., particle size, dissolution efficiency) to predict optimal conditions .

Q. What in vitro-in vivo correlation (IVIVC) models are applicable for predicting the dissolution behavior of this compound?

Level A IVIVC models correlate in vitro dissolution profiles (using biorelevant media) with in vivo pharmacokinetic data. Predictive dissolution setups mimic gastrointestinal pH and motility, validated in studies showing linear relationships between dissolution rate and plasma concentration-time profiles .

Q. How does the formation of co-amorphous systems with amino acids enhance the solubility of this compound?

Co-amorphous systems with L-arginine disrupt crystalline lattice structures via hydrogen bonding, confirmed by differential scanning calorimetry (DSC) and X-ray diffraction. These systems increase apparent solubility by 4–6 fold, with stability maintained over 12 weeks under accelerated conditions .

Q. How do factorial designs contribute to the optimization of stabilizer concentrations in nanosuspension formulations?

A 2³-factorial design evaluates main effects (e.g., HPMC E5 concentration) and interaction terms (e.g., HPMC-PXM-188 synergy). Statistical analysis reveals non-linear relationships, enabling identification of critical factors for particle size reduction and colloidal stability .

Q. What clinical trial designs are appropriate to evaluate the renoprotective effects of high-dose this compound in hypertensive patients with renal impairment?

Randomized, double-blind, placebo-controlled trials with dose-escalation protocols (e.g., ACCESS study design) are recommended. Endpoints include proteinuria reduction and serum potassium monitoring. Adaptive designs allow dose adjustments based on interim safety analyses, as hyperkalemia risk necessitates careful oversight .

Q. How are related substances in this compound quantified, and what are their structural implications?

UHPLC-Q-TOF identifies impurities (e.g., EP Imp B, methoxy analogues) using accurate mass and fragmentation patterns. Structural elucidation confirms degradation pathways (e.g., hydrolysis of the tetrazole ring). Quantitation limits are validated per ICH guidelines, with thresholds set at ≤0.15% for individual impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.